molecular formula C5H12BrN3 B2948289 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide CAS No. 502917-68-2

5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

Cat. No.: B2948289
CAS No.: 502917-68-2
M. Wt: 194.076
InChI Key: DRJRRRNCESKSJI-UHFFFAOYSA-N
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Description

5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is a chemical compound with the molecular formula C5H11N3·HBr and a molecular weight of 194.07 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide typically involves the reaction of 5,5-dimethyl-4,5-dihydro-1H-imidazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various amine compounds .

Mechanism of Action

The mechanism of action of 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is unique due to the presence of two methyl groups at position 5, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its specific properties and applications .

Properties

IUPAC Name

5,5-dimethyl-1,4-dihydroimidazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.BrH/c1-5(2)3-7-4(6)8-5;/h3H2,1-2H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJRRRNCESKSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(N1)N)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502917-68-2
Record name 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
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Synthesis routes and methods

Procedure details

To a solution of 15 g (0.17 mol) of 1,2-diamino-2-methylpropane in 150ml of water at 0° C., was added 18 g (0.17 mol) of cyanogen bromide portionwise and the temperature was allowed to warm to room temperature during 4 h.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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